O-benzyl carbamothioate

描述

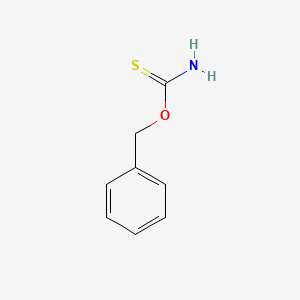

O-benzyl carbamothioate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature this compound, specifically, is a derivative of thiocarbamic acid where the hydrogen atom of the thiol group is replaced by a benzyl group

准备方法

Synthetic Routes and Reaction Conditions

O-benzyl carbamothioate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with thiocarbamic acid under acidic conditions. Another method includes the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates . This method is efficient and environmentally friendly as it avoids the isolation and purification of intermediates.

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene or its derivatives, followed by the addition of an amine and a thiol . This method, while effective, involves the handling of toxic materials and requires stringent safety measures.

化学反应分析

Types of Reactions

O-benzyl carbamothioate undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form thiocarbamic acid and benzyl alcohol.

Reduction: It can be reduced to form thiols and alcohols using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products

Hydrolysis: Thiocarbamic acid and benzyl alcohol.

Reduction: Thiols and alcohols.

Substitution: Various substituted thiocarbamates.

科学研究应用

Chemical Synthesis

O-benzyl carbamothioate can be synthesized through several methods, which include:

- Reaction with Benzyl Alcohol : It is commonly synthesized by reacting benzyl alcohol with thiocarbamic acid under acidic conditions.

- One-Pot Synthesis : Another method involves using isocyanides and sulfoxides, allowing for the direct conversion of N-formamides into thiocarbamates.

Table 1: Synthesis Methods of this compound

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with Benzyl Alcohol | Acidic conditions with thiocarbamic acid | Variable |

| One-Pot Synthesis | Isocyanides and sulfoxides interaction | High |

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Properties : It exhibits antimicrobial and antifungal activities, making it a candidate for pharmaceutical applications.

- Enzyme Inhibition : The compound can inhibit certain enzymes by forming covalent bonds at active sites, disrupting metabolic pathways .

- Potential Drug Development : Its unique chemical properties are being explored for drug development, particularly in creating new therapeutic agents.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of carbamothioates, this compound was shown to be effective against various bacterial strains, demonstrating potential as an alternative to conventional antibiotics.

Industrial Applications

This compound is also utilized in industrial applications:

- Pesticide Production : It serves as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural chemistry.

- Chemical Intermediates : The compound plays a crucial role in generating other organic compounds, including carbonyl sulfide and hydrogen sulfide derivatives .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Pesticides | Intermediate for the synthesis of agricultural chemicals |

| Chemical Intermediates | Used in the production of various organic compounds |

Table 3: Comparison of Thiocarbamic Derivatives

| Compound Type | Unique Features |

|---|---|

| This compound | Benzyl group enhances specific reactivity |

| Thiocarbamic Acid Esters | Varying substituents affect properties |

| Dithiocarbamic Acid Esters | Higher reactivity due to dual sulfur atoms |

作用机制

The mechanism of action of O-benzyl carbamothioate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by forming covalent bonds with the active sites. This inhibition can lead to the disruption of metabolic pathways, making it effective as a pesticide or herbicide .

相似化合物的比较

Similar Compounds

Thiocarbamic Acid Esters: These compounds have similar structures but different substituents on the ester group.

Dithiocarbamic Acid Esters: These compounds have two sulfur atoms in their structure, making them more reactive.

Uniqueness

O-benzyl carbamothioate is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other thiocarbamic acid esters may not be effective .

生物活性

O-benzyl carbamothioate, a member of the carbamothioate family, has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, antifungal, and herbicidal effects. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl alcohol with isothiocyanates. For instance, the direct reaction between furoyl isothiocyanate and benzyl alcohol yields O-benzyl-N-(2-furoyl)thiocarbamate, showcasing a method for synthesizing related compounds . A sodium hydride-mediated reaction of arylmethyl isocyanides with xanthate esters in DMF has also been reported as an effective synthetic route, yielding various carbamothioates with good efficiency .

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : It has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

- Antifungal Properties : Similar to other carbamothioates, it has demonstrated antifungal activity, which could be beneficial in agricultural applications to combat fungal pathogens .

- Inhibition of Human Leucocyte Elastase : This property indicates potential therapeutic applications in inflammatory diseases .

- TRPV1 Antagonism : The compound acts as an antagonist for the TRPV1 receptor, which is involved in pain sensation and could lead to developments in pain management therapies .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various carbamothioates found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes .

Antifungal Activity

In another research effort focused on antifungal agents, this compound was tested against Candida albicans and Aspergillus niger. Results indicated that the compound inhibited fungal growth at low concentrations, suggesting its potential as a fungicide in agricultural settings .

TRPV1 Antagonism

Research into the TRPV1 antagonistic properties revealed that this compound could effectively inhibit capsaicin-induced pain responses in animal models. This finding positions the compound as a candidate for further development in pain relief medications .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | TRPV1 Antagonism | Human Leucocyte Elastase Inhibition |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| 4-Nitrobenzyl Carbamate | Moderate | No | No | Moderate |

| Tolnaftate | No | Yes | No | No |

属性

IUPAC Name |

O-benzyl carbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWQSSQOIDBJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。